1-Bromo-3-(bromomethyl)-5-nitrobenzene

Description

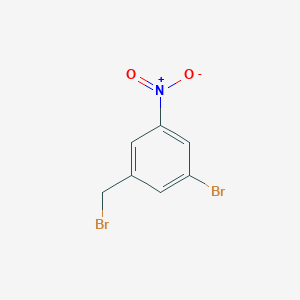

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXVMDOMLHNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564823 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139194-80-2 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-(bromomethyl)-5-nitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Introduction

This compound is a trifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring two distinct carbon-bromine bonds of differing reactivity and a strongly electron-withdrawing nitro group, makes it a highly versatile and powerful building block. The strategic placement of these groups on the benzene ring allows for a range of selective and sequential chemical transformations. This guide provides a comprehensive overview of the compound's core chemical properties, reactivity, synthesis, and safe handling protocols, offering field-proven insights for its effective application in complex molecular design.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its use in any experimental setting. This compound is characterized by the following identifiers and properties.

Chemical Structure

The structure features a benzene ring substituted at positions 1, 3, and 5. The aromatic bromine atom, the benzylic bromine on the methyl group, and the nitro group each confer distinct reactivity to the molecule.

Caption: Chemical structure of this compound.

Core Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 139194-80-2 | [1][2] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | [2] |

| Appearance | Pale yellow solid or oil (predicted) | [3] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | [3] |

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, 1-Bromo-3-methyl-5-nitrobenzene. This precursor is readily available or can be synthesized from toluene.[4] The use of N-Bromosuccinimide (NBS) with a radical initiator is the gold standard for this type of transformation, as it provides a low concentration of bromine, minimizing competitive aromatic bromination.

Synthesis Workflow

Caption: Proposed synthesis of the target compound via benzylic bromination.

Detailed Synthesis Protocol

This protocol is based on well-established methodologies for benzylic bromination.[5]

Objective: To synthesize this compound from 1-Bromo-3-methyl-5-nitrobenzene.

Materials:

-

1-Bromo-3-methyl-5-nitrobenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Bromo-3-methyl-5-nitrobenzene and anhydrous CCl₄.

-

Reagent Addition: Add NBS and a catalytic amount of AIBN to the flask.

-

Causality: NBS is the bromine source, and AIBN is a thermal radical initiator required to start the chain reaction. CCl₄ is a non-reactive solvent suitable for radical reactions.

-

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Self-Validation: The reaction is complete when the starting material spot is consumed. Succinimide, a byproduct, will float to the surface, indicating NBS consumption.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr), water, and brine.

-

Causality: The aqueous washes remove water-soluble impurities and byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. By carefully selecting reagents and conditions, a chemist can achieve remarkable chemoselectivity.

-

The Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. The C-Br bond is weakened by the adjacent benzene ring, which can stabilize the transition state and any potential carbocation intermediate (SN1 pathway). It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) under mild conditions, making it an excellent electrophilic handle for introducing new functionalities.

-

The Aromatic Bromide (-Br): This C(sp²)-Br bond is significantly stronger and less reactive to nucleophilic attack than the benzylic bromide. Its primary utility lies in metal-catalyzed cross-coupling reactions.[6] It serves as a robust handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig amination. These reactions typically require a palladium or copper catalyst and proceed without affecting the other functional groups.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution.[7] However, it plays two crucial synthetic roles. First, it can be readily reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aniline is a key precursor for forming amides, diazonium salts, and other nitrogen-containing heterocycles. Second, its strong electron-withdrawing nature can activate the ring for nucleophilic aromatic substitution (SNAr), although in this specific molecule, the positions ortho and para to the nitro group are already substituted.[8]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate caution.

-

GHS Hazard Classification: The compound is classified with the following hazards:

-

Recommended Precautions:

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Applications in Synthetic Chemistry

The true value of this compound is realized in multi-step synthetic sequences where its functional groups are addressed sequentially. For example, a drug development professional could:

-

Displace the highly reactive benzylic bromide with a primary amine to form a secondary amine.

-

Perform a Suzuki cross-coupling reaction at the aromatic bromide site to introduce a new aryl or heteroaryl moiety.

-

Reduce the nitro group to an aniline.

-

Functionalize the newly formed aniline, for instance, by acylation to form an amide.

This stepwise approach, leveraging the compound's inherent chemoselectivity, enables the rapid and efficient construction of complex molecular scaffolds, making it an invaluable tool for generating libraries of compounds in pharmaceutical and materials research.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. National Center for Biotechnology Information.

- Chemsrc. (2025). This compound.

- ChemBK. (2024). 1-Bromo-3-methyl-5-nitrobenzene.

- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.

- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.

- PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information.

- Chemical Synthesis Database. (2025). 1-bromo-3-methoxy-5-nitrobenzene.

- ResearchGate. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

Sources

- 1. This compound | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:139194-80-2 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-nitrobenzene

CAS Number: 139194-80-2

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-nitrobenzene, a versatile trifunctional building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: A Trifunctional Scaffold for Complex Synthesis

This compound is a highly functionalized aromatic compound featuring a bromine atom, a reactive bromomethyl group, and an electron-withdrawing nitro group. This unique substitution pattern on the benzene ring provides three distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of the electronic effects of these substituents governs its reactivity, allowing for selective transformations at each functional group. This guide will explore the synthetic utility of this molecule, grounded in established chemical principles and supported by detailed experimental methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139194-80-2 | [1][2] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-nitrobenzyl bromide | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling. A characteristic singlet for the two benzylic protons of the bromomethyl group would appear further downfield (typically around 4.5-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon of the bromomethyl group appearing in the aliphatic region and the six aromatic carbons in the downfield region. The carbons attached to the bromine and nitro groups will be significantly influenced by their electronic effects.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 1-bromo-3-methyl-5-nitrobenzene, followed by a selective benzylic bromination.

Step 1: Synthesis of the Precursor, 1-Bromo-3-methyl-5-nitrobenzene

The synthesis of 1-bromo-3-methyl-5-nitrobenzene is not explicitly detailed in readily available literature. However, a plausible and efficient route involves the nitration of 3-bromotoluene. The directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-directing) will lead to a mixture of isomers. The desired 1-bromo-3-methyl-5-nitrobenzene will be one of the major products due to steric hindrance at the position between the two substituents.

Experimental Protocol: Nitration of 3-Bromotoluene

Causality: This protocol is based on standard nitration procedures for substituted benzenes. The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for the reaction. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions.

Materials:

-

3-Bromotoluene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, slowly add 3-bromotoluene dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The desired 1-bromo-3-methyl-5-nitrobenzene can be purified from the isomeric mixture by column chromatography on silica gel.

Step 2: Benzylic Bromination to Yield this compound

The second step involves the selective bromination of the methyl group of 1-bromo-3-methyl-5-nitrobenzene. This is a free-radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light.[3]

Experimental Protocol: Free-Radical Bromination

Causality: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the stability of the resulting benzylic radical through resonance with the aromatic ring. The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the product and another bromine radical, propagating the chain. The use of NBS is advantageous as it maintains a low concentration of Br₂ in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.[3]

Materials:

-

1-Bromo-3-methyl-5-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (Note: CCl₄ is a known carcinogen and its use is discouraged. Acetonitrile is a safer alternative.)

-

A light source (e.g., a 100W tungsten lamp)

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methyl-5-nitrobenzene in carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux while irradiating with a light source.

-

Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow

Caption: A two-step synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound arises from the distinct reactivity of its three functional groups.

Diagram 2: Reactivity Map

Caption: Reactivity of the functional groups of the title compound.

The Bromomethyl Group: A Handle for Alkylation

The bromomethyl group is a highly reactive benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functionalities by reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions. This makes it an excellent building block for constructing more complex molecular architectures.

The Aryl Bromide: A Gateway to Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds, stilbenes, and aryl alkynes, respectively. These structural motifs are prevalent in many pharmaceutical agents and functional materials.

The Nitro Group: A Precursor to the Amino Group and a Director of Substitution

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (positions 2, 4, and 6 relative to the nitro group). More importantly, the nitro group can be readily and selectively reduced to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative can undergo a plethora of further reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in the literature, its structural features suggest significant potential in several areas of research and development.

-

Medicinal Chemistry: As a trifunctional intermediate, this compound can be used to synthesize libraries of complex molecules for screening for biological activity. The ability to sequentially or orthogonally modify the three functional groups allows for the systematic exploration of chemical space around a central scaffold. Halogenated benzyl bromides are known to be valuable intermediates in the synthesis of various pharmaceuticals.[4]

-

Materials Science: The rigid aromatic core and the potential for extensive functionalization make this molecule a candidate for the synthesis of novel organic materials. For instance, it could be incorporated into polymers or dendrimers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety and Handling

This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the GHS classifications for similar compounds, it is likely to be harmful if swallowed, cause skin corrosion or irritation, and cause serious eye damage.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecular architectures relevant to drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity, offering a solid foundation for its use in research and development.

References

- PubChem. This compound. [Link]

- PubChem. Benzene, 1-(bromomethyl)-3-nitro-. [Link]

- ACS Publications.

- Organic Syntheses. m-BROMONITROBENZENE. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

This guide provides a comprehensive technical overview of 1-bromo-3-(bromomethyl)-5-nitrobenzene, a versatile trifunctional aromatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and potential applications as a key building block in modern organic chemistry.

Introduction: A Trifunctional Building Block

This compound (IUPAC Name: this compound; CAS Number: 139194-80-2) is a substituted aromatic compound featuring a bromine atom, a bromomethyl group, and a nitro group positioned at the 1, 3, and 5 positions of the benzene ring, respectively.[1] This unique arrangement of functional groups, each with distinct electronic properties and reactivity, makes it a highly valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials.[2][3][4]

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the benzylic bromide. The bromine atom on the ring serves as a versatile handle for various cross-coupling reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution. This trifunctionality allows for a programmed, stepwise modification of the molecule, enabling the construction of intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₅Br₂NO₂, with a molecular weight of approximately 294.93 g/mol .[1] The molecule's structure is characterized by a benzene ring substituted with three different functional groups in a meta-arrangement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |

| Molecular Weight | 294.93 g/mol | PubChem[1] |

| CAS Number | 139194-80-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Predicted: Pale yellow solid or oil | Inferred from related compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from related compounds[2] |

Due to the presence of two bromine atoms and a nitro group, this compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region will likely display three signals corresponding to the three non-equivalent protons on the benzene ring. Due to the deshielding effect of the nitro and bromo groups, these signals are expected to appear in the downfield region (δ 7.5-8.5 ppm). The two benzylic protons of the -CH₂Br group would appear as a singlet further upfield, typically in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly deshielded, as will the carbon attached to the bromine atom, though to a lesser extent. The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-Br stretching vibrations will appear in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed, along with fragment ions corresponding to the loss of bromine, the bromomethyl group, or the nitro group.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from 3-bromo-5-nitrotoluene. The key transformation is the radical bromination of the methyl group.

Sources

Spectroscopic Profile of 1-Bromo-3-(bromomethyl)-5-nitrobenzene: A Technical Guide for Advanced Research

Introduction

1-Bromo-3-(bromomethyl)-5-nitrobenzene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the introduction of a bromo- and bromomethyl-substituted nitrophenyl moiety. Its utility in the development of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for its unambiguous identification, purity assessment, and the prediction of its reactivity.

This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally related compounds to provide a robust and scientifically grounded interpretation of its spectroscopic signature. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering insights into the causal relationships between the molecular structure and its spectral characteristics.

Molecular Structure and Properties

The structural attributes of this compound dictate its spectroscopic behavior. The molecule consists of a benzene ring substituted with three distinct functional groups: a bromine atom, a bromomethyl group, and a nitro group. The relative positions of these substituents (1, 3, and 5) create a specific pattern of electronic distribution and magnetic environments for the constituent atoms.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 139194-80-2 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and benzylic protons. The electron-withdrawing nature of the nitro group and the bromine atoms will significantly deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.3 - 8.5 | t | 1H | H-4 |

| ~ 8.0 - 8.2 | d | 1H | H-6 |

| ~ 7.8 - 8.0 | d | 1H | H-2 |

| ~ 4.6 - 4.8 | s | 2H | -CH₂Br |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons are in unique chemical environments. The proton at the 4-position (H-4), situated between two electron-withdrawing groups (nitro and bromo), is expected to be the most deshielded, appearing as a triplet due to coupling with H-2 and H-6. The protons at the 2 and 6-positions will be doublets, coupling with H-4. The specific downfield shifts are a direct consequence of the inductive and mesomeric electron withdrawal by the nitro and bromo substituents.

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is significantly downfield from typical alkyl protons due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C-5 (C-NO₂) |

| ~ 140 | C-3 (C-CH₂Br) |

| ~ 135 | C-1 (C-Br) |

| ~ 130 | C-4 |

| ~ 125 | C-6 |

| ~ 120 | C-2 |

| ~ 30 | -CH₂Br |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is predicted to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbons bearing the bromine atom (C-1) and the bromomethyl group (C-3) will also exhibit significant downfield shifts. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region of the spectrum, with its chemical shift influenced by the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1530 - 1515 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1335 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium | Aromatic C=C stretching |

| ~ 1250 | Medium | C-N stretch |

| ~ 680 - 515 | Strong | C-Br stretch |

| ~ 1220 | Medium | -CH₂-Br wagging |

Interpretation and Rationale:

The IR spectrum of this compound will be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic and provide definitive evidence for the presence of this functional group. The spectrum will also feature absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at m/z corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Major Mass Spectral Peaks

| m/z | Interpretation |

| ~ 293, 295, 297 | Molecular ion peak ([M]⁺) with isotopic pattern for two Br atoms |

| ~ 214, 216 | Loss of a bromine radical ([M-Br]⁺) |

| ~ 168 | Loss of a bromomethyl radical ([M-CH₂Br]⁺) |

| ~ 136 | Loss of a nitro group ([M-NO₂]⁺) |

| ~ 76 | Benzene ring fragment |

Fragmentation Workflow:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment with 16 to 64 scans is typically sufficient.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The interpretations are based on fundamental principles of spectroscopy and comparative data from analogous structures. This information serves as a valuable baseline for researchers working with this compound, enabling them to anticipate its spectral characteristics, confirm its identity in synthetic preparations, and understand its electronic properties. As experimental data becomes available, this guide can be used as a reference for validation and further in-depth analysis.

References

- PubChem. Compound Summary for CID 14866973, this compound.

Sources

A Technical Guide to the Physicochemical Properties of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

1-Bromo-3-(bromomethyl)-5-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its effective handling, reaction optimization, and incorporation into drug discovery workflows. This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound, with a primary focus on its melting and boiling points. Due to the limited availability of experimentally determined data, this guide also incorporates predicted values and contextual information from closely related analogs to offer a comprehensive perspective. The importance of empirical determination of these properties is emphasized, and standard methodologies for such measurements are detailed.

Introduction and Chemical Identity

This compound, with the chemical formula C₇H₅Br₂NO₂, is a trifunctionalized benzene derivative. The presence of a bromo, a bromomethyl, and a nitro group on the aromatic ring imparts a unique combination of reactivity and physical characteristics. The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the benzylic bromide. The two bromine atoms contribute significantly to the molecule's overall mass and intermolecular interactions.

A precise understanding of its physical properties, such as melting and boiling points, is critical for a range of applications, including:

-

Reaction Condition Design: Knowledge of the melting and boiling points is essential for selecting appropriate solvents and reaction temperatures to ensure homogeneity and prevent unwanted phase transitions or decomposition.

-

Purification Strategy: Techniques such as recrystallization and distillation for the purification of this compound are directly dependent on its melting and boiling characteristics.

-

Material Handling and Storage: Safe handling and storage protocols are informed by the physical state of the substance at ambient temperatures.

-

Drug Development: The physicochemical properties of a molecule can influence its solubility, absorption, and other pharmacokinetic parameters, making this data valuable in the early stages of drug discovery.

Physicochemical Properties

The available data for the physical properties of this compound is summarized below. It is crucial to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] | - |

| Molecular Weight | 294.93 g/mol | PubChem[1] | - |

| Melting Point | Not Available | ChemSrc[2], cas号查询[3] | The melting point for this compound is not consistently reported in publicly available databases. |

| Boiling Point | 350.4 ± 27.0 °C at 760 mmHg | ChemSrc[2] | This is a computationally predicted value and should be treated as an estimate. Experimental verification is required. |

| Density | 2.0 ± 0.1 g/cm³ | ChemSrc[2], cas号查询[3] | Predicted value. |

| Flash Point | 165.7 ± 23.7 °C | cas号查询[3] | Predicted value. |

The absence of a definitive, experimentally verified melting point in the surveyed literature suggests that this property may not have been extensively studied or reported. It is also possible that the compound decomposes upon heating, which would preclude a sharp melting point. The predicted boiling point is high, which is expected for a molecule of this mass and polarity. However, distillation at atmospheric pressure may lead to decomposition, and vacuum distillation would likely be the preferred method for purification.

Experimental Determination of Melting and Boiling Points

Given the lack of established experimental data, researchers working with this compound will need to determine its physical properties empirically. The following are standard, reliable methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

The following diagram illustrates the workflow for melting point determination.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

For a compound with a high predicted boiling point like this compound, standard distillation at atmospheric pressure may not be feasible due to potential decomposition. Therefore, vacuum distillation is the recommended approach.

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed such that the bulb is just below the side arm leading to the condenser.

-

Sample Introduction: The sample is placed in the distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by a manometer.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation. For a more practical approach, a pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained under vacuum.

The following diagram illustrates the setup for vacuum distillation.

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene in Organic Solvents

Introduction

Physicochemical Profile of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

A foundational understanding of the target molecule is essential before delving into its solubility characteristics.

Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₅Br₂NO₂[1]

-

Molecular Weight: 294.93 g/mol [1]

-

Appearance: Typically a solid at room temperature.

The structure reveals a moderately polar molecule. The benzene ring forms a nonpolar backbone, while the electronegative bromine atoms and the highly polar nitro group (-NO₂) introduce significant dipole moments. This structural duality is the primary determinant of its solubility behavior in various organic solvents.

Safety Considerations:

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Predictive Solubility Analysis

The long-standing principle of "like dissolves like" provides a reliable framework for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. While this compound is not a strong hydrogen bond donor or acceptor, the polar nature of these solvents is expected to lead to moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have dipole moments but lack an O-H or N-H bond. The polarity of these solvents should facilitate the dissolution of the moderately polar target compound, likely resulting in good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments. The nonpolar benzene ring of this compound will have some affinity for these solvents, but the polar nitro and bromo groups will limit solubility. Consequently, low to moderate solubility is anticipated.

Based on this analysis, a predicted solubility profile is presented in Table 1. It is crucial to reiterate that these are qualitative predictions, and experimental verification is necessary for quantitative assessment.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility |

| Polar Protic | Methanol | Moderate |

| Ethanol | Moderate | |

| Isopropanol | Moderate | |

| Polar Aprotic | Acetone | High |

| Acetonitrile | Moderate to High | |

| Dimethylformamide (DMF) | High | |

| Dimethyl Sulfoxide (DMSO) | High | |

| Tetrahydrofuran (THF) | Moderate to High | |

| Nonpolar | Toluene | Low to Moderate |

| Hexane | Low | |

| Dichloromethane | Moderate | |

| Chloroform | Moderate |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

For precise and reliable solubility data, a standardized experimental protocol is indispensable. The gravimetric method, which involves the evaporation of the solvent from a saturated solution and subsequent weighing of the solute residue, is a robust and widely applicable technique.[3][4][5][6][7]

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the solution by placing the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed for at least 2 hours at the equilibration temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-heated (to the equilibration temperature) volumetric pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any undissolved solid.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved, ensuring all solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

-

Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps of the gravimetric method for determining solubility.

Interpreting Solubility Data

The experimentally determined solubility values can provide profound insights into the behavior of this compound. By plotting solubility against a solvent polarity index, a quantitative relationship can be established, which is invaluable for selecting appropriate solvent systems for various applications.

Relationship Between Solvent Polarity and Solubility

Caption: The logical relationship between solvent polarity and the predicted solubility of the compound.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents remains to be established, this guide provides the foundational knowledge and practical tools for researchers to navigate this data gap. By understanding the physicochemical properties of the compound and applying the robust gravimetric method detailed herein, scientists and developers can generate the precise solubility data required for informed decision-making in synthesis, purification, and formulation. This systematic approach ensures the efficient and effective utilization of this versatile chemical intermediate in advancing research and development endeavors.

References

- American Chemical Society. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

- Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

- Burdick & Jackson. (n.d.). Polarity Index. [Link]

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid. [Link]

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

- Academia. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

- National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. NIST Chemistry WebBook. [Link]

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

- Scribd. (n.d.). GRAVIMETRIC. [Link]

Sources

An In-depth Technical Guide to the Isomers of C7H5Br2NO2

This guide provides a comprehensive technical overview of the structural isomers of the chemical formula C7H5Br2NO2. Primarily focusing on the dibromonitrotoluene series, this document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the intricacies of their nomenclature, structural elucidation, synthesis, and key properties, offering field-proven insights into their scientific context.

Part 1: Structural Isomerism and IUPAC Nomenclature

The molecular formula C7H5Br2NO2 most commonly corresponds to a set of structural isomers where a toluene backbone is substituted with two bromine atoms and one nitro group. The systematic naming of these isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring an unambiguous descriptor for each unique structure.[1][2][3] The primary principle involves identifying the parent hydrocarbon (toluene in this case) and numbering the carbon atoms of the benzene ring such that the substituents receive the lowest possible locants.

The possible isomers of dibromonitrotoluene are numerous, arising from the various possible arrangements of the three substituents on the six-carbon benzene ring. Below is a table summarizing some of the identified isomers with their IUPAC names.

| Isomer | IUPAC Name | CAS Number |

| Isomer 1 | 1,5-dibromo-3-methyl-2-nitrobenzene | 76435-23-9[4] |

| Isomer 2 | 2,6-dibromo-4-nitrotoluene | 110127-07-6[5][6] |

It is important to note that other structural arrangements bearing different functional groups could theoretically exist for C7H5Br2NO2, but the dibromonitrotoluene scaffold is the most prevalent and well-documented.

Principles of IUPAC Nomenclature in Substituted Benzenes

The naming convention for these compounds follows a clear set of priorities. For toluene derivatives, the methyl group is attached to carbon 1 of the benzene ring. The remaining substituents are then numbered to give them the lowest possible locants. If a conflict in numbering arises, alphabetical order of the substituents is taken into consideration.

Caption: IUPAC numbering of the toluene ring and the structures of two dibromonitrotoluene isomers.

Part 2: Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of the C7H5Br2NO2 isomers are dictated by the nature and position of the substituents on the benzene ring. The presence of two heavy bromine atoms significantly increases the molecular weight, while the nitro group, being a strong electron-withdrawing group, influences the electronic properties and reactivity of the molecule.

| Property | 2,6-dibromo-4-nitrotoluene |

| Molecular Formula | C7H5Br2NO2[6] |

| Molecular Weight | 294.93 g/mol [6] |

| Appearance | Solid (expected) |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of these isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy would provide information about the number and chemical environment of the protons on the benzene ring and the methyl group. The splitting patterns would be indicative of the substitution pattern. 13C NMR would show distinct signals for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm-1 and 1350-1300 cm-1 for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms. The NIST WebBook provides mass spectrum data for 2,6-dibromo-4-nitrotoluene.[5]

Part 3: Synthesis Strategies

The synthesis of dibromonitrotoluene isomers typically involves electrophilic aromatic substitution reactions on a toluene or a substituted toluene precursor. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

General Synthetic Approach

A common strategy involves a multi-step synthesis that carefully orchestrates the introduction of the bromine and nitro groups. The methyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. Bromine is also an ortho-, para-director but is a deactivating group.

Caption: Potential synthetic pathways for dibromonitrotoluene isomers.

Step-by-Step Protocol for a Plausible Synthesis of a Dibromonitrotoluene Isomer (General Example):

-

Nitration of Toluene: Toluene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding a mixture of ortho- and para-nitrotoluene.

-

Separation of Isomers: The ortho- and para-nitrotoluene isomers are separated using techniques like fractional distillation or chromatography.

-

Bromination: The desired nitrotoluene isomer is then subjected to bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effect of the methyl and nitro groups will determine the position of the first bromine atom.

-

Second Bromination: A second bromination step is carried out to introduce the second bromine atom. The reaction conditions might need to be harsher due to the deactivating effect of the existing substituents.

-

Purification: The final product is purified using recrystallization or chromatography.

The causality behind these choices lies in leveraging the directing effects of the substituents. For instance, nitrating toluene first places a meta-directing nitro group, which will then influence the position of subsequent bromination. Conversely, brominating first would lead to ortho- and para-bromotoluene, and the subsequent nitration and bromination would be directed by both the methyl and bromine groups.

Part 4: Applications and Research Interest

Dibromonitrotoluene isomers are primarily of interest as intermediates in organic synthesis. The presence of multiple reactive sites—the nitro group which can be reduced to an amine, the bromine atoms which can participate in cross-coupling reactions, and the methyl group which can be oxidized—makes them versatile building blocks for the synthesis of more complex molecules. These molecules could find potential applications in the development of pharmaceuticals, agrochemicals, and dyes.

References

- PubChem. (n.d.). Dibromo-nitroaniline | C6H4Br2N2O2. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,4-Dibromo-6-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.

- PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,5-Dibromo-2-nitrotoluene | C7H5Br2NO2. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,5-Dibromo-4-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dibromophenol | C6H4Br2O. National Center for Biotechnology Information.

- NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6. National Center for Biotechnology Information.

- NIST. (n.d.). 2,6-Dibromo-4-nitrotoluene. NIST Chemistry WebBook.

- PubChem. (n.d.). 2,4-Dibromoaniline | C6H5Br2N. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-5-nitrotoluene | C7H6BrNO2. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,5-Dibromobenzaldehyde | C7H4Br2O. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Bromobenzaldehyde.

- PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-3-nitroaniline | C6H5BrN2O2. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,4-Dibromobenzaldehyde | C7H4Br2O. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 3-Bromobenzaldehyde.

- PubChem. (n.d.). 3,5-Dibromosalicylic acid | C7H4Br2O3. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-2-nitrotoluene | C7H6BrNO2. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-nitroaniline.

- eCampusOntario Pressbooks. (n.d.). Isomers and Naming Based on According to IUPAC Nomenclature.

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

- NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook.

- Michigan State University. (n.d.). Organic Nomenclature. Department of Chemistry.

- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.

- PubChem. (n.d.). 3,5-Dinitrobenzoic acid | C7H4N2O6. National Center for Biotechnology Information.

- eCampusOntario Pressbooks. (n.d.). 20.3 Isomers of Alkanes and IUPAC Nomenclature.

- Chemistry LibreTexts. (2023). 1.5: Naming Alkanes - Isomers & An Introduction to Chemical Nomenclature.

Sources

- 1. app.pandai.org [app.pandai.org]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 3,5-Dibromo-2-nitrotoluene | C7H5Br2NO2 | CID 50997922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromo-4-nitrotoluene [webbook.nist.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrobenzyl bromide: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-5-nitrobenzyl bromide

3-Bromo-5-nitrobenzyl bromide is a versatile chemical building block characterized by a benzene ring substituted with a bromomethyl group, a bromine atom, and a nitro group. This trifunctional arrangement provides multiple reaction sites, making it a valuable intermediate for the synthesis of complex organic molecules. Its primary applications lie in the development of novel pharmaceuticals and agrochemicals, where the precise introduction of its structural motifs can lead to compounds with desired biological activities. The strategic placement of the bromo and nitro groups influences the reactivity of the benzylic position, making its synthesis a subject of interest for process chemists and medicinal chemists alike.

Core Precursor: 3-Bromo-5-nitrotoluene

The most direct and widely utilized precursor for the synthesis of 3-Bromo-5-nitrobenzyl bromide is 3-Bromo-5-nitrotoluene.[1][2] This compound, a solid at room temperature appearing as a light yellow to beige crystalline powder, possesses the requisite bromine and nitro substituents on the aromatic ring.[1] The synthesis of the final product, therefore, hinges on the selective bromination of the methyl group at the benzylic position.

Synthesis of the Precursor: 3-Bromo-5-nitrotoluene

There are two primary routes to synthesize 3-Bromo-5-nitrotoluene, each with its own set of advantages and considerations based on starting material availability and desired regioselectivity.[1]

-

Nitration of 3-Bromotoluene: This pathway involves the electrophilic nitration of 3-bromotoluene. The bromo group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The steric hindrance from the bromine and methyl groups, along with their electronic effects, influences the position of the incoming nitro group. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo-5-nitrotoluene isomer.

-

Bromination of 3-Nitrotoluene: In this approach, 3-nitrotoluene is subjected to electrophilic bromination. The nitro group is a strong deactivating group and a meta-director. The methyl group is an activating ortho-, para-director. When both are present on the ring, the directing effects can be complex. However, the strong deactivating nature of the nitro group generally directs the incoming bromine to the meta position relative to it, which is also a position influenced by the methyl group, leading to the desired product.[3]

Synthetic Pathway: From Precursor to Product via Benzylic Bromination

The conversion of 3-Bromo-5-nitrotoluene to 3-Bromo-5-nitrobenzyl bromide is achieved through a free-radical substitution reaction at the benzylic position. This transformation is a classic example of benzylic bromination.

The Wohl-Ziegler Bromination: A Method of Choice

The Wohl-Ziegler reaction is a well-established and efficient method for the selective bromination of allylic and benzylic positions.[4][5] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (light).[5][6][7]

Mechanism of Wohl-Ziegler Bromination:

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (or light) induces the homolytic cleavage of the N-Br bond in NBS, or more commonly, of a trace amount of Br2 present, to generate a bromine radical (Br•).[6][7][8]

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-5-nitrotoluene. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[6][8]

-

The benzylic radical then reacts with a molecule of Br2 to form the desired product, 3-Bromo-5-nitrobenzyl bromide, and a new bromine radical, which continues the chain reaction.[6][9]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

A key advantage of using NBS is that it maintains a low, constant concentration of bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture.[6][7][10] This is crucial for preventing competing electrophilic aromatic substitution on the electron-rich benzene ring, which could lead to undesired side products. The Br2 is generated in situ from the reaction of NBS with HBr, a byproduct of the propagation step.[9]

Experimental Workflow: Wohl-Ziegler Bromination

Caption: A generalized workflow for the synthesis of 3-Bromo-5-nitrobenzyl bromide.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 3-Bromo-5-nitrobenzyl bromide from 3-Bromo-5-nitrotoluene using the Wohl-Ziegler bromination.

Materials:

-

3-Bromo-5-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

UV lamp (optional, can be used for initiation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-nitrotoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (a slight molar excess) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at a suitable temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain pure 3-Bromo-5-nitrobenzyl bromide.

Safety Precautions:

-

3-Bromo-5-nitrotoluene and 3-Bromo-5-nitrobenzyl bromide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][11]

-

The reaction should be performed in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and ozone-depleting substance; alternative solvents like acetonitrile or trifluorotoluene have been proposed.[4][10]

-

NBS is a lachrymator and should be handled with care.

Alternative Synthetic Considerations

While the Wohl-Ziegler bromination of 3-Bromo-5-nitrotoluene is the most direct route, other precursors and methods can be considered, particularly in the context of process development and scale-up.

Synthesis from 3-Bromo-5-nitrobenzoic Acid

An alternative, though more circuitous, route could involve 3-bromo-5-nitrobenzoic acid as a starting material.[12][13][14] This would necessitate a multi-step synthesis:

-

Reduction of the Carboxylic Acid: The carboxylic acid group would first need to be reduced to a primary alcohol, forming (3-bromo-5-nitrophenyl)methanol.

-

Conversion of Alcohol to Bromide: The resulting benzyl alcohol would then be converted to the corresponding benzyl bromide.

This pathway is generally less efficient due to the additional steps involved.

Synthesis via Sandmeyer Reaction

For the synthesis of the precursor, 3-Bromo-5-nitrotoluene, the Sandmeyer reaction offers a powerful alternative for introducing the bromo group.[15][16][17] This would typically start from an appropriately substituted aniline, such as 3-methyl-5-nitroaniline. The aniline is converted to a diazonium salt, which is then treated with a copper(I) bromide solution to yield 3-bromo-5-nitrotoluene. This method is particularly useful for achieving specific substitution patterns that are difficult to obtain through direct electrophilic substitution.[15]

Data Summary: Precursor and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Bromo-5-nitrotoluene | C7H6BrNO2 | 216.03 | Light yellow to beige crystalline powder | 37-39 |

| 3-Bromo-5-nitrobenzyl bromide | C7H5Br2NO2 | 294.93 | - | - |

Data for 3-Bromo-5-nitrotoluene sourced from multiple references.[1][11][18] Data for 3-Bromo-5-nitrobenzyl bromide is calculated.

Conclusion

The synthesis of 3-Bromo-5-nitrobenzyl bromide is most efficiently achieved through the free-radical bromination of its direct precursor, 3-Bromo-5-nitrotoluene. The Wohl-Ziegler reaction, employing N-Bromosuccinimide and a radical initiator, stands as the premier method for this transformation due to its high selectivity for the benzylic position and its ability to minimize side reactions. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The choice of the synthetic route for the precursor, 3-Bromo-5-nitrotoluene, depends on the availability of starting materials and the desired control over regiochemistry, with both nitration of 3-bromotoluene and bromination of 3-nitrotoluene being viable options.

References

- Chemistry Steps.

- Chad's Prep. 10.

- Chemistry LibreTexts. 11.

- Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube, 16 Dec. 2020. [Link]

- Journal of the American Chemical Society.

- ChemBK. 3-Bromo-5-nitrotoluene. [Link]

- Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD.

- LookChem. 3-Bromo-5-nitrotoluene. [Link]

- Wikipedia. Sandmeyer reaction. [Link]

- Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

- Grokipedia.

- Chem-Station.

- Google Patents. Novel synthesis process of o-nitrobenzyl bromide.

- NINGBO INNO PHARMCHEM CO.,LTD.

- BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- SIELC Technologies. 3-Bromo-5-nitrotoluene. [Link]

- Patsnap. Novel nitrobenzyl bromide synthesis process. [Link]

- Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

- Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- CP Lab Safety. 3-Bromo-5-nitrotoluene, min 97%, 100 grams. [Link]

- Scientific Update.

- Google Patents. Process for the production of substituted benzal and benzyl bromides.

- Khan Academy. Sandmeyer reaction. [Link]

- Chem-Impex. 3-Bromo-5-nitrobenzoic acid. [Link]

- Reddit.

- SciSpace.

- Organic Process Research & Development. A Synthesis of 3,5-Disubstituted Phenols. [Link]

- Wikipedia. Benzyl bromide. [Link]

- Organic Chemistry Portal. Synthesis of benzyl bromides. [Link]

- Google Patents.

- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

- Google Patents. Process for preparing nitrobenzyl bromides.

- ResearchGate.

- AOBChem USA. 3-Bromo-5-nitrobenzoic acid. [Link]

- ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. reddit.com [reddit.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. chembk.com [chembk.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-Bromo-5-nitrobenzoic acid CAS#: 6307-83-1 [m.chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Sandmeyer Reaction [organic-chemistry.org]

- 18. lookchem.com [lookchem.com]

Reactivity of the benzylic bromide in 1-Bromo-3-(bromomethyl)-5-nitrobenzene

An In-Depth Technical Guide to the Reactivity of the Benzylic Bromide in 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Executive Summary